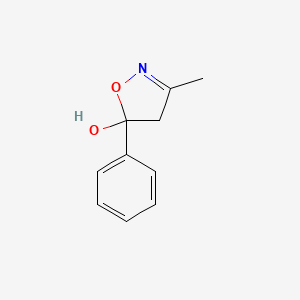

3-Methyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methyl-5-phenyl-4,5-dihydroisoxazol-5-ol is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-phenyl-4,5-dihydroisoxazol-5-ol typically involves a [3+2] cycloaddition reaction. One common method involves the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures . This reaction yields methyl 2,4-dioxo-4-phenylbutanoate, which can then be further processed to form the desired isoxazole compound.

Industrial Production Methods: Industrial production methods for this compound often employ metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions. These methods are designed to be eco-friendly and efficient, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-phenyl-4,5-dihydroisoxazol-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: The compound can undergo substitution reactions where different substituents replace the existing groups on the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Substitution reactions often involve reagents like halogens and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution can introduce new functional groups to the isoxazole ring .

Scientific Research Applications

3-Methyl-5-phenyl-4,5-dihydroisoxazol-5-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research explores its potential as a therapeutic agent for conditions such as Parkinson’s disease and epilepsy.

Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals

Mechanism of Action

The mechanism of action of 3-Methyl-5-phenyl-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3,5-Disubstituted Isoxazoles: These compounds share a similar core structure but differ in the substituents attached to the ring.

Isoxazolines: These are closely related compounds with a similar ring structure but different functional groups.

Pyrazoles: Another class of five-membered heterocycles with similar biological activities.

Uniqueness: 3-Methyl-5-phenyl-4,5-dihydroisoxazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Biological Activity

3-Methyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol is a heterocyclic compound known for its diverse biological activities. This article provides a comprehensive examination of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H11N1O2 and features a methyl group at the 3-position and a phenyl group at the 5-position of the oxazole ring. The structural representation is crucial for understanding its biological interactions.

Anticancer Properties

Recent studies have demonstrated that derivatives of oxazoles, including this compound, exhibit significant anticancer activity. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Methyl... | MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via p53 activation |

| U-937 (Leukemia) | 2.41 | Caspase-3 activation |

In vitro studies indicated that these compounds can induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .

Antiviral Activity

The compound has also been evaluated for antiviral properties against human rhinovirus (HRV) serotypes. A related study found that certain analogues exhibited mean minimum inhibitory concentrations (MICs) as low as 0.40μM. The antiviral activity correlated with lipophilicity and structural modifications .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound is heavily influenced by its structural components:

- Substituents : Variations in substituents at the 2-position of the oxazole ring significantly enhance biological activity.

- Lipophilicity : A quantitative structure–activity relationship (QSAR) analysis indicated a strong dependency of MIC on lipophilicity and molecular weight .

Study on Anticancer Activity

A detailed study focused on the efficacy of oxazole derivatives against breast cancer cell lines revealed that compounds similar to this compound exhibited significant cytotoxicity. The mechanism involved the activation of apoptotic pathways through increased levels of p53 and caspase activity .

Antiviral Screening

In another research effort, the antiviral properties against HRV demonstrated that structural modifications could lead to enhanced efficacy. The study highlighted how specific changes in the oxazole framework could lower MIC values significantly .

Properties

CAS No. |

24334-85-8 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

3-methyl-5-phenyl-4H-1,2-oxazol-5-ol |

InChI |

InChI=1S/C10H11NO2/c1-8-7-10(12,13-11-8)9-5-3-2-4-6-9/h2-6,12H,7H2,1H3 |

InChI Key |

CZUPVTWNRQOSDG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(C1)(C2=CC=CC=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.